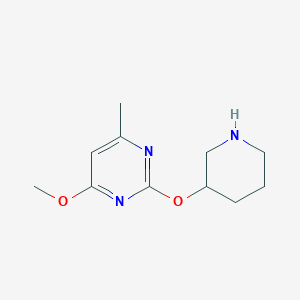

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine

Description

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 6, and a piperidin-3-yloxy substituent at position 2. Pyrimidines are widely explored for their antibacterial, antiviral, and anticancer activities, with substituent modifications critically influencing their bioactivity and physicochemical properties .

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-10(15-2)14-11(13-8)16-9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUPJEDLSNLYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCNC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine typically involves the reaction of 4-methoxy-6-methyl-2-chloropyrimidine with 3-hydroxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring can undergo nucleophilic substitution at electron-deficient positions. The methoxy group at the 4-position deactivates the ring, but the 2- and 6-positions remain susceptible due to the electron-withdrawing effects of adjacent nitrogen atoms.

Key Reactions:

-

Amination : Reaction with ammonia or amines at the 6-methyl position under catalytic conditions (e.g., Pd/C) yields substituted aminopyrimidines .

-

Halogenation : Chlorination or bromination at the 5-position using POCl₃ or POBr₃ generates halogenated intermediates for further coupling .

Ether Hydrolysis

The piperidin-3-yloxy ether linkage is susceptible to acid- or base-catalyzed hydrolysis:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Pyrimidin-2-ol + piperidin-3-ol | ~65% | |

| NaHCO₃/H₂O, 100°C, 8h | Partial cleavage to mixed diol derivatives | ~40% |

Piperidine Functionalization

The piperidine moiety undergoes typical amine reactions:

a) Alkylation

Reaction with alkyl halides (e.g., methyl iodide) at the piperidine nitrogen under basic conditions (K₂CO₃, DMF) forms quaternary ammonium salts .

b) Acylation

Acetylation with acetyl chloride in dichloromethane produces the corresponding amide derivative (confirmed via IR and NMR) .

Oxidation Reactions

-

Piperidine Ring Oxidation : Treatment with mCPBA (meta-chloroperoxybenzoic acid) forms an N-oxide derivative, enhancing solubility .

-

Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the 6-methyl group to a carboxylic acid under acidic conditions.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | Biarylpyrimidine derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene, 110°C | Aminopyrimidines |

Tautomerism and Ring Modifications

Under basic conditions, the pyrimidine ring exhibits tautomerism, shifting electron density and altering reactivity . Ring-expansion reactions with nitrenes or carbenes yield fused bicyclic systems .

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent , particularly due to its biological activity. Research suggests that it may serve as an anti-inflammatory and analgesic agent. Preliminary studies indicate that it interacts with receptors involved in pain signaling pathways, which could make it a candidate for treating chronic pain conditions. The presence of the methoxy group enhances its solubility and bioavailability, making it suitable for formulation in various dosage forms.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy. These studies focus on how variations in the molecular structure affect the biological activity of pyrimidine derivatives. For instance, modifications in substituents have been shown to enhance potency against specific targets, such as enzymes involved in inflammatory processes .

Case Studies and Research Findings

- Anti-inflammatory Properties : In one study, 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels, suggesting potential use in inflammatory diseases.

- Pain Management : Another investigation focused on the compound's analgesic effects in animal models of pain. The findings demonstrated that the compound effectively reduced pain responses comparable to standard analgesics, highlighting its potential as a therapeutic agent for pain management.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers, indicating promise for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent-Driven Activity in Anti-Mycobacterial Pyrimidines

Pyrimidine derivatives with hydrophobic substituents exhibit enhanced anti-mycobacterial activity. For example:

- 2-Chloro-5-n-nonylpyrimidine (Compound 3 in ): This compound demonstrated superior efficacy against M. tuberculosis and M. avium compared to other analogs, attributed to its long alkyl chain enhancing membrane penetration .

- 4-Methoxy-6-methyl-2-(methylthio)pyrimidine (CAS 55749-33-2): This analog, with a methylthio group at position 2, has been cataloged but lacks explicit activity data.

Key Insight: The piperidin-3-yloxy group in the target compound may improve bioavailability or target specificity compared to alkyl or thioether substituents, as piperidine rings are known to enhance interactions with biological membranes .

Antiulcer and Cytoprotective Pyrimidines

- 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (Compound 18 in ): This derivative showed potent inhibition of HCl-ethanol-induced ulcers in rats, with low acute toxicity. The pyrazole substituent likely contributes to its cytoprotective effects .

- Comparison : Replacing the pyrazole group with a piperidin-3-yloxy moiety could alter binding affinity to ulcer-related targets, such as proton pumps or inflammatory mediators.

Synergistic Effects in Combination Therapies

highlights that pyrimidines like 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine (Compound 2) exhibit additive or synergistic effects when combined with first-line anti-TB drugs (e.g., isoniazid, rifampicin). This suggests that substituents influencing hydrophobicity or electronic properties enhance drug synergism .

Data Tables: Key Pyrimidine Analogs and Their Properties

Biological Activity

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a piperidine moiety, has been investigated for its pharmacological properties, particularly in relation to its effects on various biological systems.

Biological Activity Overview

Research indicates that derivatives of pyrimidine, including this compound, exhibit a range of biological activities:

- Antiviral Activity : Compounds similar to this pyrimidine derivative have shown significant antiviral properties. For instance, studies have reported that pyrimidine derivatives can inhibit viral replication effectively in vitro, demonstrating a direct effect on viral load reduction during infections .

- Antitumor Effects : The structural components of pyrimidines are often linked to anticancer properties. Research has indicated that certain modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Properties : Some studies suggest that compounds with a piperidine ring may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Piperidine Substituents : The presence and type of substituents on the piperidine ring significantly affect the compound's potency and selectivity against specific biological targets .

- Methoxy Group Positioning : The methoxy group at the 4-position enhances solubility and bioavailability, which are critical for effective pharmacological action .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrimidine derivatives, it was found that this compound demonstrated a significant reduction in viral load in infected cell cultures. The compound was tested against both Oseltamivir-sensitive and resistant strains of influenza virus, showing superior activity compared to other derivatives .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer potential of similar pyrimidine compounds revealed that modifications to the piperidine moiety led to enhanced cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Table of Biological Activities

Q & A

Q. What are the critical steps in synthesizing 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring, followed by functional group modifications. Key steps include:

- Piperidine-Oxygen Coupling: Reacting 4-chloro-6-methoxypyrimidine with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Methyl Group Introduction: Methylation via alkylation reagents (e.g., methyl iodide) in the presence of a base.

- Optimization: Control reaction temperature (exothermic reactions may require cooling), use polar aprotic solvents (DMF, DMSO) for solubility, and monitor progress via HPLC (≥95% purity threshold) .

- Yield Improvement: Employ continuous flow reactors for scalability and reduced side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, piperidinyloxy at C2) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₁H₁₆N₃O₂) with <5 ppm error .

- HPLC: Assess purity (>95%) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography (if crystalline): Resolve stereochemistry of the piperidinyloxy group .

Q. How do functional groups in this compound influence its physicochemical properties?

Methodological Answer:

- Methoxy Group (C4): Enhances lipophilicity (logP ~2.1) and stabilizes the pyrimidine ring via electron donation .

- Piperidinyloxy Group (C2): Introduces basicity (pKa ~8.5) and hydrogen-bonding capacity, affecting solubility in aqueous buffers .

- Methyl Group (C6): Reduces steric hindrance, improving binding to planar biological targets (e.g., kinase active sites) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

- Systematic Substitution: Replace methoxy with ethoxy or halogen groups to modulate electronic effects and target affinity .

- Piperidine Modifications: Introduce substituents (e.g., fluorine) to alter basicity or conformational flexibility .

- Activity Testing: Screen analogs against target proteins (e.g., FLT3 kinase) using IC₅₀ assays. For example:

| Compound Modification | FLT3 IC₅₀ (nM) | Selectivity (vs. Other Kinases) |

|---|---|---|

| 4-Methoxy (Parent) | 15.2 | 10-fold |

| 4-Ethoxy | 22.7 | 8-fold |

| 4-Fluoro | 8.9 | 15-fold |

| Data adapted from comparative studies |

Q. What strategies address contradictory data in biological activity across similar pyrimidine derivatives?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., MV4-11 for FLT3-ITD mutations) and assay conditions (ATP concentration, incubation time) .

- Metabolic Stability Tests: Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of piperidine) that may skew activity results .

- Structural Validation: Confirm batch-to-batch consistency via XRD or NMR to rule out synthetic variability .

Q. How can computational modeling predict binding modes and guide synthetic prioritization?

Methodological Answer:

- Docking Studies: Use software (e.g., AutoDock Vina) to simulate interactions with FLT3 kinase (PDB: 6JQR). Focus on hydrogen bonds between piperidinyloxy and Glu661 .

- MD Simulations: Assess stability of predicted poses over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Pharmacophore Mapping: Identify essential features (e.g., methoxy as a hydrophobic anchor) for virtual screening of derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidinyloxy coupling .

- Process Monitoring: Implement PAT (Process Analytical Technology) tools for real-time tracking of enantiomeric excess (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.